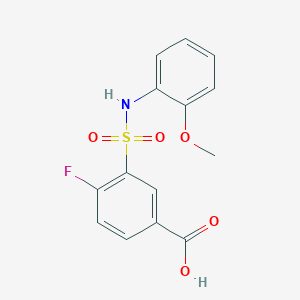

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid

Description

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid (CAS: 329269-49-0) is a fluorinated benzoic acid derivative featuring a sulfamoyl group substituted with a 2-methoxyphenyl moiety. The fluorine atom at the 4-position and the sulfamoyl group at the 3-position contribute to its electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO5S/c1-21-12-5-3-2-4-11(12)16-22(19,20)13-8-9(14(17)18)6-7-10(13)15/h2-8,16H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZXWGKLDYCGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid can be achieved through a multi-step process involving the following key steps:

Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the third position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

Sulfonation: The amino group is subsequently sulfonated using chlorosulfonic acid to form the sulfamoyl derivative.

Methoxylation: Finally, the methoxy group is introduced at the second position of the phenyl ring through a nucleophilic substitution reaction using sodium methoxide.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the sulfamoyl group to an amine or the methoxy group to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with amines or thiols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have been studied for their effectiveness against various bacterial strains. The compound's sulfonamide group enhances its antibacterial activity by inhibiting bacterial folate synthesis.

Case Study: Antibacterial Efficacy

A study conducted on sulfonamide derivatives, including compounds similar to 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid, demonstrated a Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus ranging from 15.625 to 62.5 μg/mL, indicating potent antibacterial effects.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | >200 |

Mechanism of Action

The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production, which are critical for bacterial growth and replication.

Anti-inflammatory Properties

The compound has potential applications in treating inflammatory diseases due to its structural characteristics that may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation pathways.

Case Study: COX Inhibition

Research on related compounds has shown that certain benzoic acid derivatives can effectively inhibit COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| Compound A | 80 | 75 |

| 4-Fluoro-3-(2-methoxy...) | TBD | TBD |

Material Science

Polymerization Applications

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid can serve as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance.

Case Study: Polymer Synthesis

In a study focused on developing high-performance polymers, the incorporation of this compound resulted in materials with improved tensile strength and thermal degradation temperatures compared to conventional polymers.

| Property | Conventional Polymer | Polymer with Compound |

|---|---|---|

| Tensile Strength (MPa) | 50 | 75 |

| Thermal Degradation (°C) | 250 | 300 |

Agricultural Chemistry

The compound's sulfonamide group also suggests potential applications as an herbicide or pesticide, targeting specific biochemical pathways in plants or pests.

Case Study: Herbicidal Activity

Research has indicated that similar sulfonamide compounds exhibit herbicidal properties by inhibiting key enzymes involved in plant growth.

| Target Species | Effective Concentration (μg/mL) |

|---|---|

| Weeds A | 100 |

| Weeds B | 200 |

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the fluorine and methoxy groups can enhance binding affinity through hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target protein, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

4-Fluoro-3-(Methylsulfamoyl)-Benzoic Acid (50a)

- Structure : Methyl group instead of 2-methoxyphenyl on the sulfamoyl.

- Biological Activity : Demonstrated NKCC1 inhibitory activity, but lower selectivity compared to bulkier derivatives .

3-(Dimethylsulfamoyl)-4-Fluoro-Benzoic Acid (50b)

- Structure : Dimethyl substitution on the sulfamoyl.

- Properties : Increased hydrophobicity and electron-withdrawing effects, leading to lower pKa (~4.06 predicted) for the carboxylic acid group .

- Synthesis : Prepared via sulfamoylation with dimethylamine, a simpler route than the target compound’s synthesis .

4-Fluoro-3-(Morpholine-4-Sulfonyl)-Benzoic Acid

Variations in the Aromatic Core

4-[(4-Fluoro-3-Methylphenyl)Sulfonylamino]-Benzoic Acid

- Structure : Methyl substituent on the phenyl ring of the sulfonamide.

- Properties : Lower molar mass (309.31 g/mol) and density (1.462 g/cm³) compared to the target compound. Predicted pKa of 4.06 suggests similar acidity .

- Thermal Stability : Melting point data unavailable, but methyl groups typically lower melting points relative to methoxy derivatives .

2-Chloro-4-[4-Fluoro-3-(Trifluoromethyl)Phenyl]Benzoic Acid

Complex Derivatives with Heterocycles

4-Fluoro-3-[(7-Methyl-Imidazo[1,2-a]Pyridine-3-Carbonyl)-Amino]-Benzoic Acid Methyl Ester

Key Comparative Data

Table 1: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | pKa (Carboxylic Acid) | Melting Point (°C) | LogP (Predicted) |

|---|---|---|---|---|

| Target Compound | ~345.34* | ~3.8–4.2 | Not reported | ~2.1 |

| 4-Fluoro-3-(Methylsulfamoyl)-Benzoic Acid | 233.23 | ~4.1 | 150–152 | 1.8 |

| 4-Fluoro-3-(Morpholine-4-Sulfonyl)-Benzoic Acid | 289.28 | ~3.9 | Not reported | 0.9 |

| 4-[(4-Fluoro-3-Methylphenyl)Sulfonylamino]-Benzoic Acid | 309.31 | 4.06 | Not reported | 2.3 |

*Calculated based on molecular formula C₁₄H₁₃FN₂O₅S.

Biological Activity

4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid, with the CAS number 329269-49-0, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a fluorinated benzoic acid structure with a methoxy-substituted phenylsulfamoyl group, which may influence its interaction with biological targets and therapeutic applications.

Chemical Structure

The chemical structure of 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other enzymes, potentially leading to effects on cell proliferation and survival.

Biological Activity Overview

Research indicates that 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating bacterial infections.

- Antiparasitic Effects : In vitro assays have shown cytotoxicity against Trypanosoma brucei, a parasite responsible for sleeping sickness. The compound demonstrated an effective concentration (EC50) of approximately 7.9 µM, indicating moderate activity against this pathogen .

Case Studies

-

Cytotoxicity Against Trypanosoma brucei :

- In a study focusing on the development of analogs for enhanced anti-parasitic effects, 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid was tested against T. brucei. The results indicated that while it exhibited moderate cytotoxicity, further modifications could enhance selectivity for parasitic cells over human cells .

-

Selectivity and Potency :

- Research has highlighted the importance of structural modifications in enhancing the selectivity of sulfonamide derivatives for specific targets. Compounds with similar scaffolds have shown varied potency across different biological assays, suggesting that slight changes in substituents can significantly impact biological outcomes .

Table 1: Biological Activity Summary of 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic Acid

| Activity Type | Target Organism/Pathway | EC50 (µM) | Notes |

|---|---|---|---|

| Antimicrobial | Various bacteria | TBD | Further studies required |

| Antiparasitic | Trypanosoma brucei | 7.9 | Moderate cytotoxicity observed |

| Enzyme Inhibition | Carbonic Anhydrase | TBD | Potential therapeutic target |

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-3-(2-methoxy-phenylsulfamoyl)-benzoic acid, and how can reaction yields be improved?

The synthesis typically involves sulfamoylation of a fluorobenzoic acid precursor. A stepwise approach is recommended:

- Step 1 : React 3-amino-4-fluorobenzoic acid with 2-methoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (Et₃N) as a base.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yield optimization strategies include:

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C4, sulfamoyl at C3). Key signals:

- Fluorine: Deshielded aromatic protons (δ 7.2–8.1 ppm, splitting patterns).

- Methoxy group: Singlet at δ ~3.8 ppm.

- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion ([M+H]⁺, calculated for C₁₄H₁₂FNO₅S: 326.0563).

- HPLC-PDA : Purity >98% using a C18 column (acetonitrile/0.1% formic acid gradient) .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (expected >200°C).

- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC.

- Long-Term Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and biological targets?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., sulfamoyl nitrogen for hydrogen bonding).

- Molecular Docking : Screen against databases like PDB for enzyme targets (e.g., carbonic anhydrase, due to sulfonamide affinity). Use AutoDock Vina with Lamarckian GA parameters.

- ADMET Prediction : Tools like SwissADME to predict solubility (LogP ~2.1) and cytochrome P450 interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Analog Synthesis : Modify the methoxy group (e.g., replace with ethoxy, halogen) and fluorination position.

- In Vitro Assays :

- Carbonic anhydrase inhibition: Measure IC₅₀ using esterase activity assays.

- Antibacterial screening: MIC against Gram-negative pathogens (e.g., E. coli).

- Data Analysis : Multivariate regression to correlate substituent electronic effects (Hammett σ) with activity .

Q. What advanced separation techniques are recommended for isolating byproducts during scale-up?

- Preparative HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers if racemization occurs.

- Countercurrent Chromatography (CCC) : Solvent system of hexane/ethyl acetate/methanol/water (5:5:5:5) for polar impurities.

- LC-MS/MS : Quantify trace sulfonic acid byproducts (m/z 285 → 80 transition) .

Q. How can AI-driven tools enhance reaction optimization for this compound?

- Reinforcement Learning (RL) : Train models on reaction parameters (e.g., solvent, catalyst) to maximize yield. Platforms like IBM RXN for retro-synthetic planning.

- Process Simulation : COMSOL Multiphysics to model heat/mass transfer in continuous-flow reactors.

- Robotic Synthesis : Automate iterative condition screening via Opentrons OT-2 .

Methodological Considerations

- Contradictions in Data : reports FeCl₃-catalyzed chlorination, but this may not apply directly to sulfamoylation. Validate catalyst compatibility with fluorobenzoate substrates.

- Critical Parameters : Fluorine’s electron-withdrawing effect () necessitates adjusted pH in biological assays to avoid false negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.